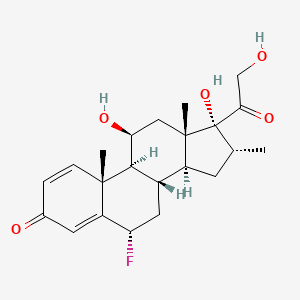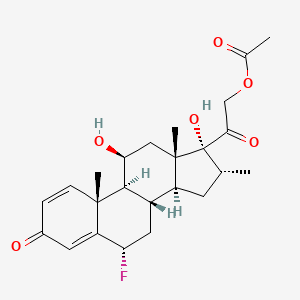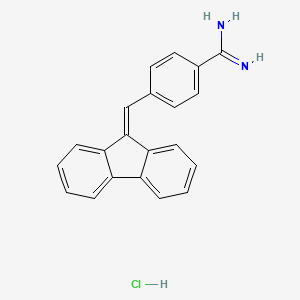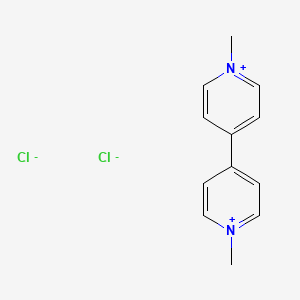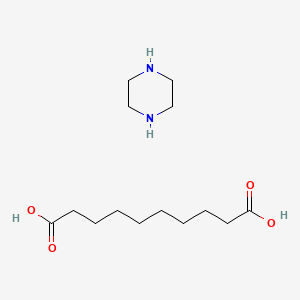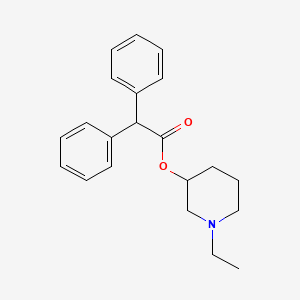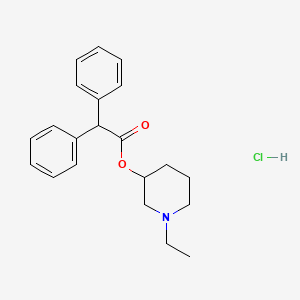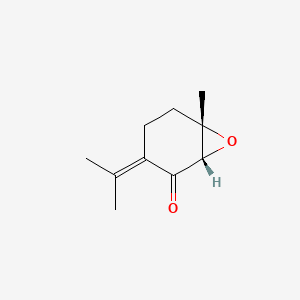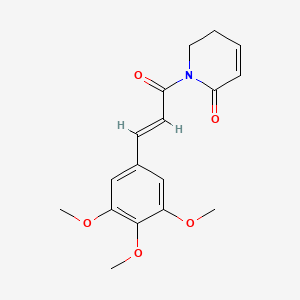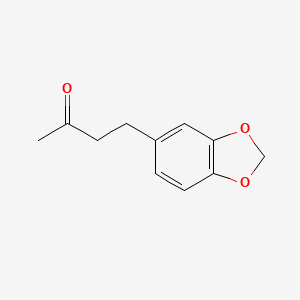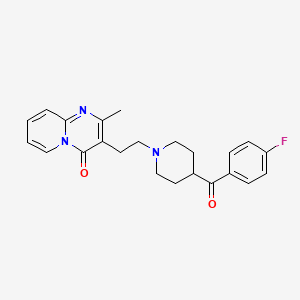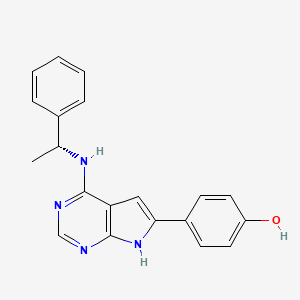
PKI-166
Descripción general
Descripción
PKI-166 es un fármaco de molécula pequeña que actúa como un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Inicialmente fue desarrollado por Novartis Pharma AG y ha mostrado potencial en el tratamiento de varios tipos de cáncer, particularmente aquellos asociados con la activación del receptor del factor de crecimiento epidérmico y las vías de transducción de señales mediadas por HER2/neu .
Aplicaciones Científicas De Investigación
Química: PKI-166 sirve como un compuesto modelo para estudiar la inhibición de la tirosina quinasa del receptor del factor de crecimiento epidérmico.
Biología: Se utiliza para investigar el papel de la señalización del receptor del factor de crecimiento epidérmico en procesos celulares como la proliferación, la diferenciación y la apoptosis.
Medicina: this compound ha mostrado promesa en el tratamiento de cánceres, particularmente aquellos que son dependientes del receptor del factor de crecimiento epidérmico. .
Mecanismo De Acción
PKI-166 ejerce sus efectos al inhibir la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición evita la autofosforilación del receptor, bloqueando así las vías de señalización aguas abajo que son cruciales para la proliferación celular, la supervivencia y la migración. Los principales objetivos moleculares de this compound son el receptor del factor de crecimiento epidérmico y los receptores HER2/neu .
Análisis Bioquímico
Biochemical Properties
PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .
Métodos De Preparación
La síntesis de PKI-166 implica varios pasos, comenzando con la preparación de la estructura central de pirrolo[2,3-d]pirimidina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de pirrolo[2,3-d]pirimidina: Esto involucra la ciclización de precursores apropiados bajo condiciones controladas.
Reacciones de sustitución: Introducción de los grupos fenilo e hidroxifenilo a través de reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento para lograr la pureza deseada
Los métodos de producción industrial para this compound implicarían la ampliación de estas rutas sintéticas asegurando la consistencia, la pureza y el rendimiento. Esto típicamente requiere la optimización de las condiciones de reacción, la elección de solventes y las técnicas de purificación.
Análisis De Reacciones Químicas
PKI-166 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos fenilo e hidroxifenilo.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de pirrolo[2,3-d]pirimidina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
PKI-166 es único en su doble inhibición tanto del receptor del factor de crecimiento epidérmico como de los receptores HER2/neu. Compuestos similares incluyen:
Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico, pero con una estructura química diferente.
Erlotinib: Similar al gefitinib, se dirige al receptor del factor de crecimiento epidérmico pero tiene propiedades farmacocinéticas distintas.
Lapatinib: Inhibe tanto el receptor del factor de crecimiento epidérmico como HER2/neu, similar a this compound, pero con un mecanismo de acción y un perfil clínico diferente
This compound destaca por su potente inhibición tanto del receptor del factor de crecimiento epidérmico como de HER2/neu, lo que lo convierte en un compuesto valioso en el estudio y tratamiento de cánceres dependientes del receptor del factor de crecimiento epidérmico.
Propiedades
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJULCDUUATMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346629 | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-61-4 | |
| Record name | PKI 166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187724-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PKI-166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


